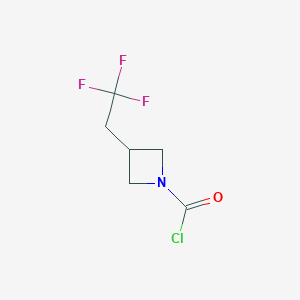
1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid” contains a total of 38 bonds; 21 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aromatic), 1 hydroxyl group, and 2 ethers (aromatic) .Chemical Reactions Analysis
The pyrrolidine ring, a key component of “1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid”, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors, and the structure–activity relationship (SAR) of the studied compounds can be described .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid” include a molecular weight of 279.29 . More specific properties such as melting point, boiling point, solubility, and others are not mentioned in the available resources.科学的研究の応用
Structural Insights and Chemical Behavior
The structural analysis of compounds similar to 1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid reveals their planarity and the orientation of functional groups due to steric interactions. For example, studies on 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid show that these compounds have nearly planar structures, with methyl and/or carboxylic acid groups lying out of the molecular plane. This orientation is significant for understanding the chemical reactivity and potential applications of such compounds in synthesis and material science (Barich, Zell, Powell, & Munson, 2004).
Applications in Material Science
The ability of similar compounds to form specific structural motifs through hydrogen bonding or metal coordination highlights their applicability in the design of new materials. For instance, the interaction of metal ions with derivatives of dimethoxybenzoic acids in the formation of polymeric complexes showcases the potential of these compounds in creating materials with unique properties, such as thermal stability or specific coordination geometries (Erre, Micera, Gulinati, & Cariati, 1992).
Synthesis and Catalysis
Research on the synthesis and characterization of new polymers derived from compounds containing pyrrolidine and carboxylic acid groups emphasizes the importance of these molecules in developing novel polymeric materials with potential applications in various industries. Such studies often focus on understanding the polymers' thermal properties and solubility, which are crucial for their practical applications (Faghihi & Mozaffari, 2008).
将来の方向性
The pyrrolidine ring, a key component of “1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid”, continues to be a subject of interest in drug discovery due to its versatility and the possibility to efficiently explore the pharmacophore space . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-9-5-6-10(12(8-9)20-2)13(16)15-7-3-4-11(15)14(17)18/h5-6,8,11H,3-4,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVWPEHEQFOSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


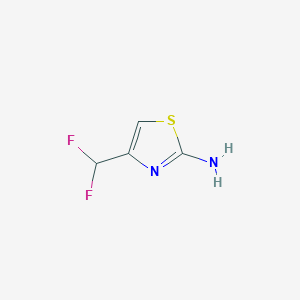
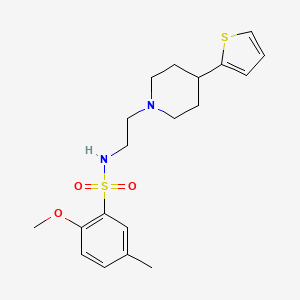
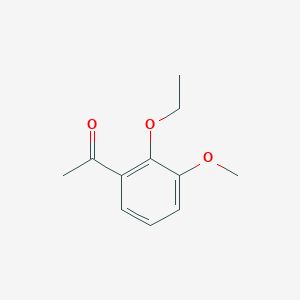
![5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817522.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2817524.png)
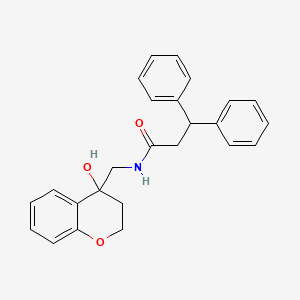
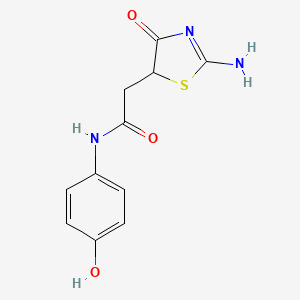
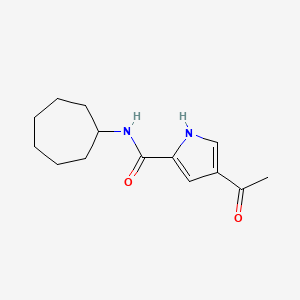
![methyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2817529.png)
![2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole](/img/structure/B2817530.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2817531.png)
